4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol
Description
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol is an organic compound characterized by the presence of a chloro, ethoxy, and nitro group attached to a phenol ring
Properties
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-2-20-10-4-5-11(12(15)8-10)9-3-6-14(17)13(7-9)16(18)19/h3-8,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKKHRMQFXVZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686322 | |
| Record name | 2'-Chloro-4'-ethoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-37-5 | |
| Record name | 2'-Chloro-4'-ethoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol typically involves the nitration of 4-(2-Chloro-4-ethoxyphenyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding phenol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the ethoxy group.
Major Products Formed
Reduction: 4-(2-Chloro-4-ethoxyphenyl)-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Hydrolysis: 4-(2-Chloro-4-hydroxyphenyl)-2-nitrophenol.
Scientific Research Applications
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and ethoxy groups may influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-4-ethoxyphenyl)phenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
(2-Chloro-4-ethoxyphenyl)methanol: Contains a methanol group instead of a phenol group, altering its chemical properties and reactivity.
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone: Contains an iodine atom, which can significantly affect its reactivity and applications.
Uniqueness
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol is unique due to the presence of both a nitro and a phenol group, which allows it to participate in a wide range of chemical reactions. Its specific combination of functional groups makes it a versatile compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
